3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole
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Overview
Description
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole is a complex organic compound characterized by its indole core structure substituted with a 2-chloroethyl group and two benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride under controlled heating conditions . The resulting benzenesulfonyl chloride is then used in subsequent reactions to introduce the benzenesulfonyl groups onto the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzenesulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Electrophilic Aromatic Substitution: The indole core can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under mild to moderate heating conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce sulfonic acids or sulfoxides.
Scientific Research Applications
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl groups can act as electrophilic centers, facilitating interactions with nucleophilic sites on target molecules. The indole core can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2,2-Di(benzenesulfonyl)-2-bromoethyl]-1H-indole
- 3-[2,2-Di(benzenesulfonyl)-2-iodoethyl]-1H-indole
- 3-[2,2-Di(benzenesulfonyl)-2-fluoroethyl]-1H-indole
Uniqueness
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chlorine atom’s moderate electronegativity and size influence the compound’s chemical behavior and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89327-04-8 |
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Molecular Formula |
C22H18ClNO4S2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
3-[2,2-bis(benzenesulfonyl)-2-chloroethyl]-1H-indole |
InChI |
InChI=1S/C22H18ClNO4S2/c23-22(29(25,26)18-9-3-1-4-10-18,30(27,28)19-11-5-2-6-12-19)15-17-16-24-21-14-8-7-13-20(17)21/h1-14,16,24H,15H2 |
InChI Key |
DSWGGQJSNHNTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CC2=CNC3=CC=CC=C32)(S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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